

# Technical Support Center: Serelaxin Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Serelaxin |           |
| Cat. No.:            | B13411825 | Get Quote |

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effect of hepatic impairment on the clearance and overall pharmacokinetic profile of **Serelaxin**.

## Frequently Asked Questions (FAQs)

Q1: What is the overall effect of hepatic impairment on the clearance and pharmacokinetics of **Serelaxin**?

Based on a dedicated clinical study, hepatic impairment does not have a clinically significant effect on the clearance or the overall pharmacokinetic (PK) profile of **Serelaxin**.[1][2][3][4] Pharmacokinetic parameters, including exposure (AUC) and peak concentrations, were comparable between subjects with mild, moderate, or severe hepatic impairment and healthy control subjects.[1][2][3][4] Consequently, no dose adjustment is recommended for **Serelaxin** in patients with hepatic impairment.[1][2][3]

Q2: What was the design of the clinical study that assessed the impact of hepatic impairment on **Serelaxin** PK?

The study was an open-label, parallel-group, single-dose trial (NCT01433458) designed to specifically evaluate the pharmacokinetics of **Serelaxin** in this patient population.[1][2][4] It compared the PK profile of **Serelaxin** in patients with mild (Child-Pugh Class A), moderate (Child-Pugh Class B), and severe (Child-Pugh Class C) hepatic impairment against a group of matched healthy control subjects.[1][2][4]



Q3: What were the key quantitative pharmacokinetic findings from the study?

The primary non-compartmental pharmacokinetic parameters were found to be comparable across all groups.[1][2] Serum concentrations of **Serelaxin** increased in the initial hours of infusion, reaching a steady state at approximately 12-24 hours, and then declined after the infusion ended, with a mean terminal half-life of 7-8 hours in all cohorts.[1][2][5] While there was a slight, non-statistically significant trend towards increased exposure (AUC) with the severity of liver impairment, the effect was minimal and not considered clinically relevant.[5]

Table 1: Summary of Serelaxin Pharmacokinetic

Parameters by Hepatic Function

| Parameter               | Healthy<br>Controls | Mild<br>Impairment<br>(Child-Pugh A) | Moderate<br>Impairment<br>(Child-Pugh B) | Severe<br>Impairment<br>(Child-Pugh C) |
|-------------------------|---------------------|--------------------------------------|------------------------------------------|----------------------------------------|
| N                       | 24                  | 9                                    | 8                                        | 8                                      |
| AUC(0-48h)<br>(ng·h/mL) | 289                 | 303                                  | 329                                      | 358                                    |
| AUC(0-∞)<br>(ng·h/mL)   | 300                 | 315                                  | 344                                      | 373                                    |
| Cmax (ng/mL)            | 8.8                 | 9.2                                  | 10.0                                     | 10.7                                   |
| T½ (h)                  | 7.5                 | 7.8                                  | 7.1                                      | 7.6                                    |
| CL (mL/h/kg)            | 83.3                | 79.4                                 | 72.7                                     | 67.0                                   |

Data adapted from a single-dose study of 30  $\mu$ g/kg/day **Serelaxin** infused over 24 hours. Values represent geometric means. AUC(0-48h): Area under the concentration-time curve from 0 to 48 hours. AUC(0- $\infty$ ): Area under the curve extrapolated to infinity. Cmax: Maximum serum concentration. T½: Terminal half-life. CL: Clearance.

## **Troubleshooting & Experimental Guides**

Guide 1: Experimental Protocol for Assessing Serelaxin PK in Hepatic Impairment



This section details the methodology used in the key clinical study (NCT01433458) for researchers designing similar experiments.

- 1. Study Design:
- Type: Open-label, single-dose, parallel-group study.[1][2][4]
- Population: Four parallel groups:
  - Mild hepatic impairment (Child-Pugh Class A).[1][2][4]
  - Moderate hepatic impairment (Child-Pugh Class B).[1][2][4]
  - Severe hepatic impairment (Child-Pugh Class C).[1][2][4]
  - Healthy volunteers matched for age, weight, and gender to the patient groups.[1][2][4]
- Total Enrollment: 49 subjects were enrolled, with 48 completing the study.[1][5]
- 2. Dosing Regimen:
- Drug: Serelaxin (recombinant human relaxin-2).
- Dose: A single dose of 30 μg/kg/day.[1][2][5]
- Administration: Administered as a continuous intravenous (IV) infusion over 24 hours.[1][2][5]
- 3. Pharmacokinetic Sampling:
- Matrix: Serum.
- Sampling Schedule: Blood samples for PK analysis were collected at the following time points:
  - Pre-dose (0 hours).
  - During infusion: At 2, 4, 8, 12, 18, and 24 hours.
  - Post-infusion: At 24.5, 25, 26, 28, 32, 36, and 48 hours.



#### 4. Bioanalytical Method:

- Assay: Serum Serelaxin concentrations were determined using a validated enzyme-linked immunosorbent assay (ELISA).
- 5. Data Analysis:
- Method: Non-compartmental pharmacokinetic analysis was used to determine key parameters.
- Primary Parameters: The primary endpoints for comparison were the Area Under the Serum Concentration-Time Curve (AUC) and the serum concentration at 24 hours (C24h).[1][5]
- Statistical Comparison: PK parameters for each hepatic impairment group were compared against the matched healthy control group.
- 6. Safety and Immunogenicity:
- Standard safety assessments, including monitoring of adverse events, vital signs, and clinical laboratory tests, were conducted throughout the study.[1]
- Blood samples were collected to assess the development of anti-Serelaxin antibodies.[1]

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for the **Serelaxin** hepatic impairment study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics of serelaxin in patients with hepatic impairment: a single-dose, open-label, parallel group study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of serelaxin in patients with hepatic impairment: a single-dose, open-label, parallel group study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety and tolerability of serelaxin in patients with hepatic impairment [clinpharm-journal.ru]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of serelaxin in patients with acute or chronic heart failure, hepatic or renal impairment, or portal hypertension and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Serelaxin Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13411825#effect-of-hepatic-impairment-on-serelaxin-clearance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com